

# Optimizing glycyrrhizin extraction yield by modifying solvent-to-solid ratio

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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# Technical Support Center: Optimizing Glycyrrhizin Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of **glycyrrhizin** from licorice root. The focus is on optimizing the extraction yield by modifying the solvent-to-solid ratio and other key experimental parameters.

# **Troubleshooting Guide**

This guide addresses common issues encountered during **glycyrrhizin** extraction experiments.

## Issue 1: Low Glycyrrhizin Yield

- Question: We are experiencing a consistently low yield of glycyrrhizin despite following a standard protocol. What are the likely causes and how can we improve our yield?
- Answer: Low glycyrrhizin yield can be attributed to several factors. Consider the following troubleshooting steps:
  - Optimize Solvent-to-Solid Ratio: This is a critical parameter. While a higher solvent volume
    can lead to greater extraction, an excessively high ratio can dilute the extract and increase
    processing time and cost. Conversely, a very low ratio may result in incomplete extraction.
    Studies have shown that the optimal ratio can vary depending on the extraction method.

## Troubleshooting & Optimization





For instance, in ultrasound-assisted extraction, a 40:1 ratio has been found to be optimal, while higher ratios did not significantly improve the yield and could lead to dilution.[1][2]

- Evaluate Solvent Type and Concentration: The choice of solvent significantly impacts extraction efficiency. While water is a common solvent, aqueous ethanol solutions (e.g., 30-70% ethanol) often provide better results.[3][4] The optimal ethanol concentration can also be specific to the extraction method. For example, one study found 50% ethanol to be optimal for ultrasound-assisted extraction.[1]
- Check Particle Size of Licorice Root: The raw material should be finely ground to increase the surface area for solvent interaction, which is crucial for efficient extraction.[5]
- Review Extraction Time and Temperature: Ensure that the extraction time and temperature are appropriate for your chosen method. For dipping extraction, yields have been shown to increase with time up to 90 minutes, and 50°C has been identified as an optimal temperature.[3][4]
- Consider the Extraction Method: Different extraction methods have varying efficiencies.
   More advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can offer higher yields in shorter times compared to traditional maceration.

### Issue 2: High Level of Impurities in the Final Extract

- Question: Our glycyrrhizin extract contains a high level of impurities. How can we improve the purity of our product?
- Answer: The presence of impurities is a common challenge. Here are some strategies to enhance the purity of your glycyrrhizin extract:
  - Employ Selective Solvents: The polarity of the extraction solvent can be adjusted to selectively extract glycyrrhizin while leaving some impurities behind.
  - Implement a Multi-Step Purification Process: A single extraction step is often insufficient for achieving high purity. Subsequent purification steps are usually necessary.



- Acid Precipitation: After the initial extraction, glycyrrhizin can be precipitated from the
  aqueous solution by adding an acid (e.g., sulfuric acid or hydrochloric acid) to adjust the
  pH.[7][8] This is an effective method for separating glycyrrhizin from other water-soluble
  components.
- Chromatographic Techniques: For further purification, column chromatography can be employed.[9]
- Crystallization: Crystallization can also be used as a final purification step to obtain highpurity glycyrrhizin.[9]

#### Issue 3: Inconsistent Results Between Batches

- Question: We are observing significant variations in glycyrrhizin yield and purity from one extraction batch to another. What could be causing this inconsistency?
- Answer: Inconsistent results can be frustrating and can often be traced back to variations in raw materials or experimental conditions.
  - Standardize Raw Material: The glycyrrhizin content in licorice root can vary depending on the species, geographical origin, age, and harvesting time. Whenever possible, use a standardized and well-characterized raw material.
  - Maintain Consistent Particle Size: Ensure that the grinding process results in a consistent particle size for each batch.
  - Precisely Control Experimental Parameters: Small variations in parameters such as solvent-to-solid ratio, temperature, and extraction time can lead to different outcomes.
     Meticulously control and monitor these parameters for each experiment.
  - Ensure Homogeneous Mixing: Inadequate mixing can lead to channeling of the solvent and incomplete extraction. Ensure that the licorice powder is uniformly suspended in the solvent throughout the extraction process.

# Frequently Asked Questions (FAQs)

Q1: What is the typical range for the solvent-to-solid ratio in glycyrrhizin extraction?

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A1: The solvent-to-solid ratio can vary widely depending on the extraction technique. Common ratios reported in the literature range from 10:1 to 100:1 (v/w).[10][11] For example, a study on infrared-assisted extraction used a 1:100 solid-to-liquid ratio, while another on ultrasound-assisted extraction found a 30:1 ratio to be optimal, yielding 36.4 mg/g of glycyrrhizic acid.[6] [11] Another study on ultrasound-assisted extraction determined an optimal ratio of 40:1.[1][2]

Q2: Which solvent is best for extracting glycyrrhizin?

A2: The choice of solvent is critical. While water can be used, mixtures of ethanol and water are often more effective. For instance, an ethanol/water mixture of 30:70 (v/v) has been shown to be an optimal extraction solvent under certain conditions.[3][4] The use of dilute ammonia in the extraction solvent has also been reported to enhance the extraction rate.[10]

Q3: How does temperature affect **glycyrrhizin** extraction?

A3: Temperature plays a significant role in extraction efficiency. Generally, increasing the temperature enhances the solubility of **glycyrrhizin** and the diffusion rate of the solvent into the solid matrix, leading to a higher yield. However, excessively high temperatures can lead to the degradation of **glycyrrhizin** and the extraction of unwanted impurities. An optimal temperature of 50°C has been identified for dipping extraction.[3][4]

Q4: What are the advantages of using ultrasound-assisted extraction (UAE) for **glycyrrhizin**?

A4: Ultrasound-assisted extraction can offer several advantages over conventional methods, including higher yields, shorter extraction times, and reduced solvent consumption.[6] The ultrasonic waves create cavitation bubbles that collapse near the cell walls of the plant material, leading to cell disruption and enhanced release of the target compounds.

Q5: How can I quantify the amount of **glycyrrhizin** in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of **glycyrrhizin**. A C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with the addition of an acid like acetic acid to improve peak shape. Detection is usually performed with a UV detector.

## **Data Presentation**



Table 1: Effect of Solvent-to-Solid Ratio on **Glycyrrhizin** Yield using Different Extraction Methods

Extractio n Method	Solvent- to-Solid Ratio (v/w)	Solvent System	Temperat ure (°C)	Time	Glycyrrhi zin Yield (mg/g)	Referenc e
Dipping (Maceratio n)	Not specified	Ethanol/W ater (30:70)	50	60 min	2.39	[3][4]
Ultrasound -Assisted	30:1	1% ammonia + 60% ethanol	25	10 min	217.7	[12]
Ultrasound -Assisted	40:1	50% Ethanol	30	20 min	46.52	[1][2]
Microwave- Assisted	100:1	50% Methanol	Not specified	5 min	44.26	[11]
Infrared- Assisted	100:1	50% Methanol	Not specified	10 min	Not specified	[11]
Analytical Method	10:1	Distilled Water	60	4-6 hours	7-8% of crude extract	

# **Experimental Protocols**

Protocol: Ultrasound-Assisted Extraction of Glycyrrhizin

This protocol provides a general procedure for the extraction of **glycyrrhizin** from licorice root using an ultrasonic bath.

### Materials:

• Dried licorice root powder (finely ground)



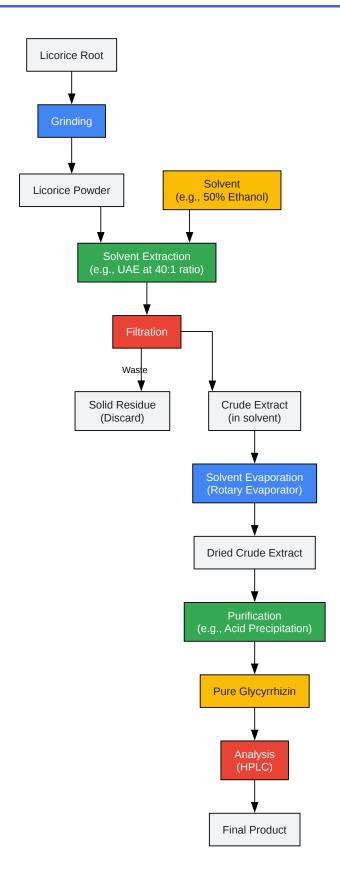
- 50% Ethanol (v/v) in deionized water
- Erlenmeyer flask
- Ultrasonic bath with temperature control
- Filter paper and funnel or vacuum filtration system
- Rotary evaporator
- Analytical balance

#### Procedure:

- Preparation: Weigh 5 grams of finely ground licorice root powder and transfer it to a 250 mL
   Erlenmeyer flask.
- Solvent Addition: Add 200 mL of 50% ethanol to the flask to achieve a solvent-to-solid ratio of 40:1.
- Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 30°C and sonicate for 20 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
- Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. For faster filtration, a vacuum filtration setup can be used.
- Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.
- Drying and Weighing: Dry the resulting crude extract in a vacuum oven to a constant weight.
   Weigh the dried extract to determine the crude yield.
- Quantification: Redissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) and analyze the glycyrrhizin content using a validated HPLC method.

## **Mandatory Visualization**





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Caption: Experimental workflow for glycyrrhizin extraction.



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- To cite this document: BenchChem. [Optimizing glycyrrhizin extraction yield by modifying solvent-to-solid ratio]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608775#optimizing-glycyrrhizin-extraction-yield-by-modifying-solvent-to-solid-ratio]

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